6-Methyliminopyridazin-3-one
Description
6-Methyliminopyridazin-3-one (CAS: 13327-27-0) is a heterocyclic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.12 g/mol. Its IUPAC name is 3-methyl-1H-pyridazin-6-one, and its SMILES notation is CC1=NNC(=O)C=C1 . The compound features a pyridazinone core substituted with a methyl group at position 6, which influences its electronic properties and reactivity.
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
6-methyliminopyridazin-3-one |
InChI |
InChI=1S/C5H5N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3 |
InChI Key |
YKIRKDFVVLAGJW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=CC(=O)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyliminopyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 6-Methyliminopyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s reactivity is influenced by the presence of functional groups on the pyridazinone ring, which can be easily functionalized at various positions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Reaction conditions often involve the use of solvents like acetic anhydride and catalysts such as phosphorus pentachloride (PCl5) .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with active methylene compounds can yield various pyridazinone derivatives .
Scientific Research Applications
6-Methyliminopyridazin-3-one has a wide range of scientific research applications due to its diverse pharmacological properties. In chemistry, it serves as a versatile building block for the synthesis of new drugs . In biology and medicine, it has been studied for its potential therapeutic effects, including antihypertensive, anti-inflammatory, and antimicrobial activities . Additionally, the compound has applications in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Methyliminopyridazin-3-one involves its interaction with various molecular targets and pathways. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antihypertensive and cardiotonic effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
The following table compares 6-methyliminopyridazin-3-one with key analogs, highlighting substituent variations and molecular features:
Key Observations:
- Substituent Effects : Chloro-substituted analogs (e.g., 6-Chloro-4-methylpyridazin-3-one) exhibit higher molecular weights and enhanced reactivity in nucleophilic substitutions due to electron-withdrawing effects .
- Tautomerism: this compound may undergo keto-imine tautomerism, influencing its hydrogen-bonding capacity and solubility .
Comparison with Analogs:
- 6-Chloro Derivatives : Synthesized under similar conditions but require halide precursors (e.g., 5-chloro-6-phenylpyridazin-3-one), with yields influenced by substituent positions .
- Thioether-Substituted Derivatives : Compounds like 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) are prepared via reflux with K₂CO₃, achieving moderate yields (46%), suggesting steric or electronic challenges in functionalization .
Pharmacological and Reactivity Insights
Reactivity in Substitution Reactions:
- Chloro vs. Methyl Groups: Chloro-substituted pyridazinones (e.g., 6-Chloro-4-methylpyridazin-3-one) undergo nucleophilic aromatic substitution more readily than methyl-substituted analogs due to the electron-withdrawing effect of Cl .
- Acetamide Derivatives : Analogs like N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) show varied yields (10–46%), indicating sensitivity to substituent electronic profiles .
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